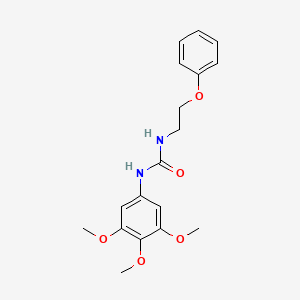

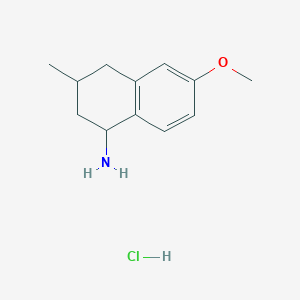

1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea" is a urea derivative characterized by the presence of a phenoxyethyl group and a trimethoxyphenyl group. Urea derivatives are known for their diverse biological activities and are often explored for their potential as inhibitors or antagonists in various biochemical pathways. The papers provided discuss various urea derivatives with different substituents and their synthesis, structure, and biological activities, which can provide insights into the properties of the compound .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea was achieved through a carbonylation reaction followed by the addition of 4-methoxyaniline to the generated aryl isocyanate . Similarly, the synthesis of 1-isobutyl-4-(1-isocyanatoethyl)benzene with various amines resulted in ureas containing an ibuprofen fragment . These methods suggest that the synthesis of "1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea" could potentially be carried out by analogous reactions involving the appropriate isocyanate and phenoxyethylamine.

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized by spectroscopic methods such as FTIR, UV-VIS, NMR, and mass spectrometry . The structure can be influenced by the substituents on the phenyl rings, as seen in the case of 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea, where the dihedral angle between the benzene ring and the urea moiety was determined to be 13.86° . This suggests that the molecular structure of "1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea" would also be influenced by the orientation and electronic effects of the phenoxyethyl and trimethoxyphenyl groups.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions depending on their functional groups. For example, the reaction of 1-(3,3-diethoxypropyl)ureas with phenols can lead to the formation of diarylpropane and dibenzoxanthene derivatives or calixarenes . This indicates that "1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea" may also participate in reactions with phenols or other nucleophiles, potentially leading to the formation of new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are determined by their molecular structure and substituents. For instance, the presence of an intramolecular N—H⋯O hydrogen bond can stabilize the molecular structure, as observed in 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea . Intermolecular hydrogen bonding can also lead to the formation of a three-dimensional network in the crystal structure. The physical properties such as solubility, melting point, and stability of "1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea" would be influenced by these structural features and the presence of the methoxy and phenoxy groups.

Wissenschaftliche Forschungsanwendungen

Urea-Derivative Synthesis and Applications

Chemical Synthesis and Polymer Science : Urea and its derivatives play a significant role in the synthesis of polymers and co-condensed materials. For instance, the co-condensation of urea with methylolphenols under acidic conditions can lead to the formation of various urea-based compounds, which are analyzed using techniques like 13C-NMR spectroscopy and GPC. Such reactions are crucial for developing polymers with specific characteristics, useful in creating adhesives and coatings with tailored properties (Tomita & Hse, 1992).

Environmental Science and Pollution Research : Urea derivatives also find applications in environmental science, particularly in studying the photodegradation and hydrolysis of substituted urea herbicides in water. Understanding the degradation pathways of such compounds is essential for assessing their environmental impact and for developing strategies to mitigate pollution caused by agricultural chemicals (Gatidou & Iatrou, 2011).

Antiproliferative Activity and Potential Anti-Cancer Agents : Research into the antiproliferative activity of urea derivatives against various cancer cell lines highlights the potential of these compounds in developing new anti-cancer treatments. Synthesis and in vitro screening of new 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, for instance, have shown promising results against different types of cancer cells, suggesting that urea-based compounds could be valuable in oncology (Al-Sanea et al., 2018).

Eigenschaften

IUPAC Name |

1-(2-phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-22-15-11-13(12-16(23-2)17(15)24-3)20-18(21)19-9-10-25-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTATFACKGBRMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)NCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2518524.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2518525.png)

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0^{3,7}]trideca-1(13),9,11-triene hydrochloride](/img/structure/B2518531.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2518542.png)